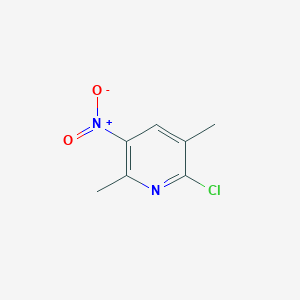2-Chloro-3,6-dimethyl-5-nitropyridine
CAS No.: 1421922-52-2
Cat. No.: VC8073278
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421922-52-2 |
|---|---|
| Molecular Formula | C7H7ClN2O2 |
| Molecular Weight | 186.59 g/mol |
| IUPAC Name | 2-chloro-3,6-dimethyl-5-nitropyridine |
| Standard InChI | InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)5(2)9-7(4)8/h3H,1-2H3 |
| Standard InChI Key | SJLFFVVNWFIDOK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
2-Chloro-3,6-dimethyl-5-nitropyridine features a pyridine ring substituted with a chlorine atom at position 2, methyl groups at positions 3 and 6, and a nitro group at position 5. Key molecular details include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.59 g/mol | |
| IUPAC Name | 2-Chloro-3,6-dimethyl-5-nitropyridine | |
| SMILES | Cc1c(C)c(nc(Cl)c1)N+[O-] | |
| InChI Key | SJLFFVVNWFIDOK-UHFFFAOYSA-N |
The nitro and chloro groups enhance electrophilic reactivity, facilitating further functionalization in synthetic pathways.
Synthesis Methods and Optimization
Key Synthetic Routes
-
Nitration-Amination Pathway:
-
Step 1: Nitration of 2-chloro-6-methylpyridine using HNO₃/H₂SO₄ yields 2-chloro-6-methyl-3-nitropyridine.
-
Step 2: Amination with dimethylamine under controlled conditions produces the target compound.
-
Yield: ~85%.
-
-
One-Pot Method (Patent CN109456257B):
-
Chlorination of Hydroxy Precursor:
Industrial-Scale Production
Industrial processes utilize continuous flow reactors and automated systems to optimize safety and efficiency. Key parameters include:
-
Temperature Control: Maintained at 60–120°C to prevent decomposition .
-
Catalyst Selection: CuCl or Pd/C for enhanced reaction rates .
Physicochemical Properties
Biological Activity and Applications
Antimicrobial Activity
Studies indicate broad-spectrum efficacy against bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Agrochemical Applications
| Parameter | Details |
|---|---|
| Hazard Statements | H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled) |
| Precautionary Measures | Use PPE (gloves, goggles), avoid inhalation |
| Storage | Sealed, dry, under inert gas |
| UN Number | 2811 (Class 6.1, Packing Group III) |
Comparison with Structural Analogs
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume